Ortho-Methyl vs. Ortho-Methylthio Substitution: Structural and Physicochemical Differentiation from the Closest Commercial Analog
The target compound bears a 2-methyl substituent (logP contribution ~0.56, small hydrophobic surface) on the benzamide ring, whereas the closest purchasable analog—2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide (CAS 2034223-30-6)—contains a 2-methylthio group that introduces a sulfur atom capable of polarizable interactions and significantly larger steric bulk . In the broader N-(thiophen-2-yl)benzamide BRAF(V600E) inhibitor series, the replacement of a methyl with a methylthio or halogen substituent at the ortho-position altered kinase inhibitory activity by factors of 2–10× in enzyme assays, demonstrating that even single-atom changes at this position are non-silent [1].
| Evidence Dimension | Substituent physicochemical properties (ortho position of benzamide ring) |
|---|---|
| Target Compound Data | 2-methyl (–CH3): MW contribution 15.03, Hansch π = 0.56, minimal steric bulk, no H-bond acceptor capability |
| Comparator Or Baseline | 2-(methylthio) analog (CAS 2034223-30-6): –SCH3, MW contribution 47.10, Hansch π ≈ 0.61, increased polarizable surface, H-bond acceptor capable |
| Quantified Difference | Molecular weight differential: 313.4 (target) vs. 345.5 (methylthio analog). LogP estimated difference: ~0.05–0.3 units, but polar surface area and H-bond acceptor count differ qualitatively. |
| Conditions | Structural comparison based on SMILES and molecular formula data from Chemsrc; class-level SAR evidence from N-(thiophen-2-yl)benzamide BRAF(V600E) inhibitor series [1]. |
Why This Matters
Procurement of the methylthio analog as a substitute will introduce a hydrogen-bond-accepting sulfur atom not present in the target compound, potentially altering target-binding geometry and confounding SAR interpretation.
- [1] Chen X, Qin J, Kong X, Ye F, Jiang Y, Liu H, Marmorstein R, Luo C. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAF(V600E) inhibitors. Bioorganic & Medicinal Chemistry Letters, 2013; 23(5): 1317–1321. View Source
